molecular formula C12H13NO3 B1627743 4-Morpholinophenylglyoxal CAS No. 361344-43-6

4-Morpholinophenylglyoxal

Cat. No. B1627743
CAS RN: 361344-43-6
M. Wt: 219.24 g/mol
InChI Key: YYRFNKUMQLISOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinophenylglyoxal is a chemical compound with the molecular formula C₁₂H₁₅NO₄ . It is often encountered as a hydrate (CAS number: 852633-82-0) . This compound belongs to the class of glyoxals , which are aldehyde derivatives containing a dialdehyde group (two aldehyde functional groups). Glyoxals find applications in various fields, including pharmaceuticals, dyestuffs, and polymer production .


Physical And Chemical Properties Analysis

  • Hydrated Oligomers : Commercially available glyoxal is typically supplied as an aqueous solution containing 30–50% glyoxal, where hydrated oligomers are present .
  • Refractive Index : The refractive index of 4-Morpholinophenylglyoxal can be determined using high-performance liquid chromatography (HPLC) with a refractive index detector .

Scientific Research Applications

Antimicrobial and Modulating Activity

4-Morpholinophenylglyoxal derivatives, specifically 4-(Phenylsulfonyl) morpholine, have demonstrated antimicrobial properties. A study investigated its modulating activity against multidrug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans. It was found to enhance the effectiveness of antibiotics like amikacin against Pseudomonas aeruginosa (Oliveira et al., 2015).

Hypocholesterolemic and Hypolipidemic Activity

Morpholine derivatives are also known for their hypocholesterolemic and hypolipidemic effects. A study synthesized novel morpholine derivatives and tested them for their ability to reduce cholesterol and triglycerides in plasma, indicating potential for treatment in hyperlipidemia-related conditions (Chrysselis et al., 2000).

Gene Expression Modulation

Morpholino oligos, including derivatives of 4-Morpholinophenylglyoxal, are used in gene expression studies. They can knock down gene expression and have been tested in various organisms and clinical trials, such as in the treatment of Duchenne muscular dystrophy (Moulton, 2013).

Anticancer Properties

Several derivatives of morpholine, including those structurally similar to 4-Morpholinophenylglyoxal, have shown anticancer activity. For instance, a study on s-triazine dipeptide derivatives with morpholine moieties showed significant anticancer activity against breast cancer cell lines, highlighting their potential as therapeutic drugs for hormone receptor-positive breast cancer (Malebari et al., 2021).

Antinociceptive Effects

4-Substituted derivatives of morpholine have been studied for their antinociceptive (pain-relieving) effects. These compounds showed significant reduction in nociception (pain perception) in animal models, indicating their potential in pain management therapies (Listos et al., 2013).

properties

IUPAC Name

2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRFNKUMQLISOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586369
Record name [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinophenylglyoxal

CAS RN

361344-43-6
Record name [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinophenylglyoxal
Reactant of Route 2
4-Morpholinophenylglyoxal
Reactant of Route 3
Reactant of Route 3
4-Morpholinophenylglyoxal
Reactant of Route 4
4-Morpholinophenylglyoxal
Reactant of Route 5
4-Morpholinophenylglyoxal
Reactant of Route 6
4-Morpholinophenylglyoxal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.